molecular formula C26H34N10O5 B046330 L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) CAS No. 121530-58-3

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1)

Cat. No. B046330
M. Wt: 566.6 g/mol
InChI Key: OHOCQQJBKBVAFF-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is not fully understood. However, it is believed to interact with specific receptors in the body and modulate different signaling pathways. The compound has been shown to have an inhibitory effect on certain enzymes and can also act as a free radical scavenger.

Biochemical And Physiological Effects

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has been shown to have various biochemical and physiological effects. It has been studied for its potential to improve blood flow, reduce inflammation, and protect against oxidative stress. The compound has also been investigated for its potential to enhance immune function and promote wound healing.

Advantages And Limitations For Lab Experiments

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has several advantages and limitations for lab experiments. One of the advantages is its potential as a drug delivery system due to its ability to interact with specific receptors in the body. However, the compound is relatively new and has not been extensively studied, which can be a limitation for researchers.

Future Directions

There are several potential future directions for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1). One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, the compound could be studied for its potential to improve immune function and wound healing. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has potential applications in various scientific fields. The compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis method for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) involves the reaction of L-arginine with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide in a 1:1 ratio. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a complex compound that has been characterized using different spectroscopic techniques.

Scientific Research Applications

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has potential applications in various scientific fields. It has been studied for its antimicrobial activity, anti-inflammatory effects, and potential as a drug delivery system. The compound has also been investigated for its potential as a diagnostic tool for certain diseases.

properties

CAS RN

121530-58-3

Product Name

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1)

Molecular Formula

C26H34N10O5

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide

InChI

InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

OHOCQQJBKBVAFF-VWMHFEHESA-N

Isomeric SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N

synonyms

5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt
CI 949
CI-949

Origin of Product

United States

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